

# Discovery and development of TIS108

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An In-depth Technical Guide to **TIS108**: A Specific Inhibitor of Strigolactone Biosynthesis

#### Introduction

TIS108 is a triazole-type chemical inhibitor specifically designed to target strigolactone (SL) biosynthesis in plants.[1][2][3] Strigolactones are a class of plant hormones that play a crucial role in various aspects of plant development, including the suppression of shoot branching and the regulation of root architecture.[1][4] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[4] The development of specific inhibitors like TIS108 provides a powerful chemical tool for researchers to study the physiological functions of strigolactones and to potentially develop novel agricultural applications.[1][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of TIS108.

# **Discovery and Development**

The development of **TIS108** stemmed from research on triazole derivatives, a class of compounds known to inhibit cytochrome P450 monooxygenases, which are involved in the biosynthesis of various plant hormones.[5] An initial lead compound, TIS13, was identified as an SL biosynthesis inhibitor but exhibited side effects at higher concentrations, including growth retardation in rice seedlings.[4][5]

To create a more specific and potent inhibitor, a structure-activity relationship study of TIS13 was conducted.[5] This led to the synthesis of **TIS108**, a derivative that demonstrated a significantly higher potency in reducing SL levels while showing minimal impact on plant growth, such as dwarfism.[5][6] Specifically, **TIS108** was found to be approximately 100-fold



more active in reducing the levels of 2'-epi-5-deoxystrigol (epi-5DS), a major strigolactone in rice, compared to TIS13.[6]

#### **Mechanism of Action**

**TIS108** functions as a specific inhibitor of MAX1, a cytochrome P450 enzyme that is a key component of the strigolactone biosynthesis pathway.[5][7] The proposed pathway for SL biosynthesis begins with β-carotene and involves the sequential action of several enzymes, including D27, CCD7, and CCD8, to produce carlactone.[1] MAX1 is then responsible for converting carlactone into subsequent intermediates and ultimately into bioactive strigolactones.[1][7] The triazole moiety within the **TIS108** structure is thought to bind to the heme iron of the P450 enzyme, thereby blocking its catalytic activity.[7]

By inhibiting MAX1, **TIS108** effectively reduces the endogenous levels of strigolactones in plants.[5][7] This inhibition leads to a phenotype characteristic of SL-deficient mutants, including increased shoot branching and suppressed root hair elongation.[1][2] Furthermore, the application of **TIS108** has been shown to induce a feedback mechanism, upregulating the expression of earlier genes in the SL biosynthesis pathway, such as MAX3 and MAX4.[1][2]

# **Quantitative Data**

The effects of **TIS108** have been quantified in various studies, primarily in the model plant Arabidopsis thaliana and in rice (Oryza sativa). The following tables summarize key quantitative findings.

Table 1: Effect of **TIS108** on Strigolactone Levels in Rice

Treatment Concentration	2'-epi-5-deoxystrigol (epi- 5DS) Level in Roots (relative to control)	2'-epi-5-deoxystrigol (epi- 5DS) Level in Root Exudates (relative to control)
10 nM	Significantly Reduced	Significantly Reduced
100 nM	Strongly Reduced	Strongly Reduced

Data synthesized from Ito et al., 2011.[5]



Table 2: Phenotypic Effects of TIS108 on Arabidopsis thaliana

Treatment	Number of Rosette Branches	Root Hair Length
Control (0 µM TIS108)	Baseline	Normal
1-3 μM TIS108	Increased (dose-dependent)	Suppressed
3 μM TIS108 + 5 μM GR24	Reverted to wild-type	Rescued

GR24 is a synthetic strigolactone analog. Data synthesized from Ito et al., 2013.[1]

Table 3: Effect of **TIS108** on Gene Expression in Arabidopsis thaliana Roots

Gene	Function in SL Pathway	Relative mRNA Expression Level (TIS108-treated vs. Control)
MAX3	Biosynthesis (CCD7)	Upregulated
MAX4	Biosynthesis (CCD8)	Upregulated
MAX2	Signaling (F-box protein)	No significant change

Data synthesized from Ito et al., 2013.[1]

# **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize **TIS108**.

#### **Plant Growth and Chemical Treatment**

Arabidopsis thaliana: Seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar plates. For branching analysis, seedlings are transferred to soil pots and grown under long-day conditions (16 hours light / 8 hours dark) at 22°C. TIS108 is applied by adding it to the hydroponic culture solution or by drenching the soil.[1][8]



Rice (Oryza sativa): Seeds are germinated and grown hydroponically in a nutrient solution.
 For analysis of root exudates, seedlings are grown in a solution with or without TIS108 for a specified period.[5]

## **Phenotypic Analysis**

- Shoot Branching: The number of primary rosette branches is counted at a specific developmental stage (e.g., after a certain number of weeks of growth).[1]
- Root Hair Elongation: Seedlings are grown on vertical agar plates containing different
  concentrations of TIS108. The length of root hairs in a specific region of the primary root is
  measured using a microscope equipped with a micrometer.[1]

### **Strigolactone Quantification**

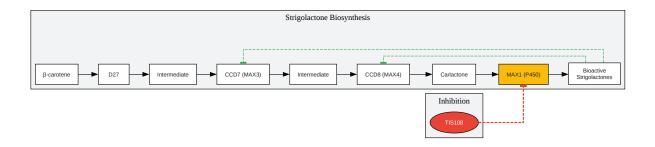
- Extraction: Endogenous strigolactones are extracted from plant tissues (e.g., roots) or root exudates using an organic solvent such as ethyl acetate.
- Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific strigolactones, such as 2'-epi-5deoxystrigol (epi-5DS).[5]

#### **Gene Expression Analysis**

- RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues (e.g., roots)
  using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse
  transcriptase.
- Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of target genes (e.g., MAX3, MAX4, MAX2) are determined by qRT-PCR using gene-specific primers. A housekeeping gene (e.g., UBC) is used as an internal control for normalization.[1]

# Visualizations Signaling Pathway



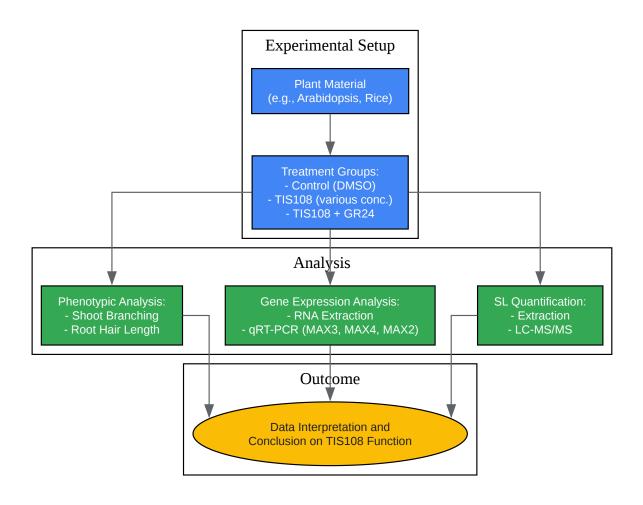


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Caption: Strigolactone biosynthesis pathway and the inhibitory action of TIS108 on MAX1.

# **Experimental Workflow**





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Caption: Workflow for evaluating the effects of **TIS108** on plant physiology and gene expression.

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